molecular formula C7H3Cl2FO B1462824 2-Chloro-3-fluorobenzoyl chloride CAS No. 21900-57-2

2-Chloro-3-fluorobenzoyl chloride

Cat. No. B1462824
CAS RN: 21900-57-2
M. Wt: 193 g/mol
InChI Key: DIUKLCJZYOPHGW-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

2-Chloro-3-fluorobenzoyl Chloride is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds. It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . It has also been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .


Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride have been investigated using gas electron diffraction data . The molecular weight of 2-Chloro-3-fluorobenzoyl chloride is 193.00 .


Chemical Reactions Analysis

2-Fluorobenzoyl chloride is sensitive to moisture. It is incompatible with water, alcohol, bases (including amines), and with oxidizing agents. It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

2-Chloro-3-fluorobenzoyl chloride has a refractive index of 1.5370, a boiling point of 202-203 °C, and a density of 1.451 g/mL at 25 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Isoxazole Derivatives : It served as a precursor in the synthesis of isoxazole derivatives, highlighting a practical route with high yield and low cost. This synthetic method emphasizes its role in constructing complex molecules with potential pharmaceutical applications (Su Wei-ke, 2008).

  • Anticancer Activity : Derivatives synthesized from 2-Chloro-3-fluorobenzoyl chloride have shown potential anticancer activity, indicating its importance in the development of new therapeutic agents (S. Cortez-Maya et al., 2012).

  • Herbicidal Activity : The compound has also been utilized in the synthesis of benzoylthiourea derivatives, which demonstrate good herbicidal activity. This application is significant for agricultural chemistry and developing new herbicides (Liu Chang-chun, 2006).

Molecular Structure and Mechanistic Insights

  • Molecular Conformation Studies : Gas phase molecular structure investigations of related 2-halobenzoyl chlorides, including 2-fluorobenzoyl chloride, provide insights into their conformational behaviors and electronic structures. These studies are crucial for understanding the fundamental properties that affect their reactivity and applications (T. Johansen et al., 2013).

  • Continuous-Flow Processes : The development of continuous-flow processes for producing floxacin intermediates from 2-chloro-3-fluorobenzoyl chloride highlights advancements in manufacturing efficiency and environmental sustainability. This approach underscores its importance in pharmaceutical manufacturing (Shaozheng Guo et al., 2020).

Safety and Hazards

2-Chloro-3-fluorobenzoyl chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-chloro-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKLCJZYOPHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664808
Record name 2-Chloro-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21900-57-2
Record name 2-Chloro-3-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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